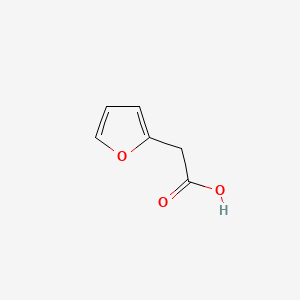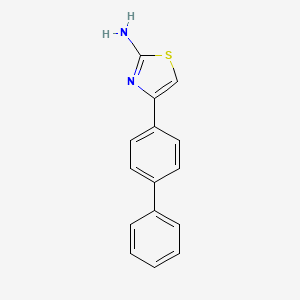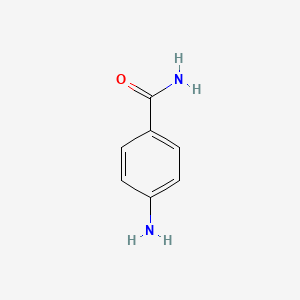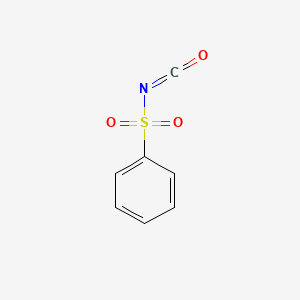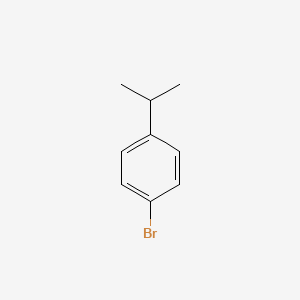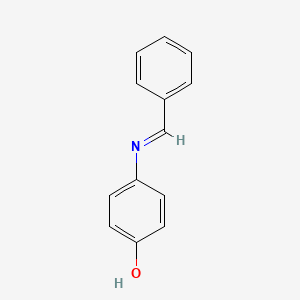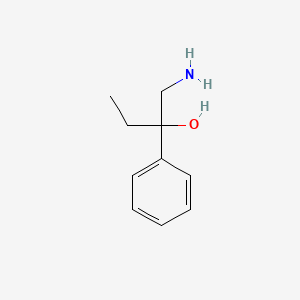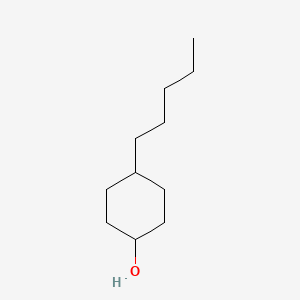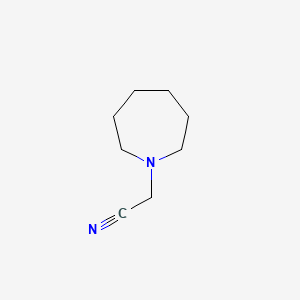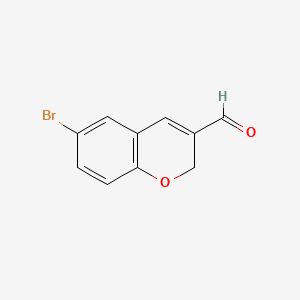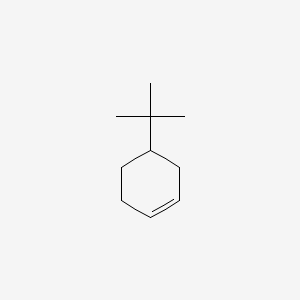
4-(叔丁基)环己-1-烯
描述
4-tert-Butylcyclohexene is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-Butylcyclohexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143533. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-Butylcyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butylcyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
4-(叔丁基)环己-1-烯在各种化学合成过程中都有应用。 它用作合成其他复杂有机化合物的起始原料 .
Suzuki-Miyaura 交叉偶联反应
4-叔丁基环己-1-烯硼酸,是 4-(叔丁基)环己-1-烯的衍生物,是一种多功能的 Suzuki-Miyaura 交叉偶联反应试剂 . 这种反应在有机化学中被广泛用于形成碳-碳键,这对于许多药物和精细化工品的合成至关重要 .
保护基
4-叔丁基环己-1-烯硼酸也用作保护基,以消除化学合成过程中的不希望发生的副反应 . 保护基是在化学中使用的官能团,用于在特定反应期间暂时掩盖分子中的反应位点,以防止发生不希望发生的反应 .
催化剂测试
1-叔丁基-1-环己烯,是 4-(叔丁基)环己-1-烯的异构体,已被用作底物来研究不同脱硅 TS-1 沸石样品的催化活性和 BET 表面积 . 这有助于了解催化剂在各种反应中的效率和有效性 .
材料科学
在材料科学中,4-(叔丁基)环己-1-烯可用于制备聚合物和树脂。 其独特的结构可以影响所得材料的性能 .
制药行业
安全和危害
4-tert-Butylcyclohexene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
作用机制
Target of Action
4-(tert-Butyl)cyclohex-1-ene, also known as 4-tert-Butylcyclohexene or Cyclohexene, 4-(1,1-dimethylethyl)-, is a chemical compound with the molecular formula C10H18
Mode of Action
It is known to be used as a substrate in various chemical reactions . For instance, it has been employed as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .
Biochemical Pathways
Its derivative, 4-tert-butylcyclohexene-1-boronic acid, is known to be a versatile reagent for suzuki-miyaura cross-coupling .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
生化分析
Biochemical Properties
4-tert-Butylcyclohexene plays a role in biochemical reactions primarily as a hydrophobic molecule. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions. The compound’s high log Kow value of 4.74 indicates its lipophilicity, which allows it to integrate into lipid bilayers and interact with membrane-bound proteins . These interactions can influence the activity of enzymes and receptors embedded in the cell membrane.
Cellular Effects
4-tert-Butylcyclohexene affects various types of cells and cellular processes. Its integration into cell membranes can alter membrane fluidity and permeability, impacting cell signaling pathways and gene expression. The compound’s hydrophobic nature allows it to disrupt lipid rafts, which are crucial for signal transduction . This disruption can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-tert-Butylcyclohexene exerts its effects through hydrophobic interactions with biomolecules. It can bind to hydrophobic pockets of enzymes, potentially inhibiting or activating their activity. The compound’s integration into lipid bilayers can also affect the conformation and function of membrane proteins, leading to changes in signal transduction and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butylcyclohexene can change over time due to its stability and degradation. The compound has a relatively high vapor pressure of 4.03 mm Hg at 25°C, indicating it can volatilize over time . This volatility can lead to a decrease in its concentration in experimental setups, affecting long-term studies. Additionally, the compound’s hydrophobic nature may cause it to accumulate in lipid-rich environments, leading to prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-tert-Butylcyclohexene vary with different dosages in animal models. At low doses, the compound may integrate into cell membranes without causing significant toxicity. At high doses, it can disrupt membrane integrity and lead to cytotoxic effects . Studies have shown that high concentrations of hydrophobic compounds like 4-tert-Butylcyclohexene can induce oxidative stress and apoptosis in cells.
Metabolic Pathways
4-tert-Butylcyclohexene is involved in metabolic pathways that include its oxidation and reduction. Enzymes such as cytochrome P450 oxidases can hydroxylate the compound, leading to the formation of more polar metabolites that are easier to excrete . These metabolic transformations can affect the compound’s bioavailability and toxicity.
Transport and Distribution
Within cells and tissues, 4-tert-Butylcyclohexene is transported and distributed based on its hydrophobic nature. It can diffuse through lipid bilayers and accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . Transporters and binding proteins that interact with hydrophobic molecules may also facilitate its distribution within the cell.
Subcellular Localization
4-tert-Butylcyclohexene localizes to specific subcellular compartments based on its hydrophobicity. It is often found in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . The compound’s localization can influence its activity and function, as it may interact with membrane-bound enzymes and receptors in these compartments.
属性
IUPAC Name |
4-tert-butylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTMQLHFQYFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862881 | |
| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228-98-0 | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2228-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002228980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexene, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 4-tert-butylcyclohexene influence its reactions?
A: The presence of the bulky tert-butyl group on the cyclohexene ring strongly favors the conformation where it occupies the equatorial position. This conformational bias significantly influences the stereochemical outcome of reactions involving 4-tert-butylcyclohexene. For instance, in nucleophilic additions, the incoming group preferentially attacks from the less hindered axial direction, leading predominantly to the trans product [, , ]. Similarly, in electrophilic additions or radical reactions, the stereoselectivity is largely dictated by the steric environment imposed by the tert-butyl group [, ].
Q2: Can you elaborate on the regio- and stereochemistry observed in reactions of 4-tert-butylcyclohexene with nucleophiles like diethyl malonate and thiophenol?
A: Studies investigating the addition of diethyl malonate [, ] and thiophenol [] to ethyl 4-tert-butylcyclohexene-1-carboxylate have revealed interesting stereochemical outcomes. The presence of the electron-withdrawing carboxylate group further influences the regioselectivity of the addition, directing the nucleophile to the carbon adjacent to the carboxylate. The stereochemistry is primarily governed by steric factors, with the nucleophile approaching from the less hindered axial face, resulting mainly in the trans product.
Q3: How does the reaction of 4-tert-butylcyclohexene with benzoyloxyl radicals differ from typical alkene additions?
A: While diaxial addition is generally favored in radical additions to cyclohexenes, the reaction of 4-tert-butylcyclohexene with benzoyloxyl radicals shows a less pronounced preference []. Although the diaxial product remains major, significant amounts of diequatorial and axial/equatorial products are also formed. This suggests that the bulky benzoyloxyl radical experiences significant steric interactions in the transition state, leading to a decrease in the usual diastereoselectivity.
Q4: What unique reactivity is observed when 1-methyl-4-tert-butylcyclohexene is reacted with thallium(I) acetate-iodine?
A: This reaction, while not extensively discussed in the provided abstracts [], likely proceeds through an electrophilic addition mechanism. The regioselectivity and stereochemistry would be influenced by the tert-butyl group and the methyl substituent. Further investigation into the specific products and their ratios would be needed to understand the nuanced reactivity in this case.
Q5: Are there any examples of unusual reactivity patterns observed with 4-tert-butylcyclohexene derivatives?
A: Interestingly, the reaction of methyl (E)- and (Z)-β-styryl sulfone with pyrrolidin-1-yl-4-tert-butylcyclohexene exhibits unexpected regio- and stereochemical outcomes []. This deviation from typical reactivity patterns highlights the influence of both steric and electronic factors associated with the substituents on the cyclohexene ring, warranting further mechanistic studies.
Q6: How does the presence of the 4-tert-butylcyclohexylidene unit impact the properties of poly(bisbenzothiazole)s?
A: Incorporating the 4-tert-butylcyclohexylidene unit into the backbone of poly(bisbenzothiazole)s (PBTs) leads to enhanced solubility without compromising their thermal stability []. This improvement in solubility is attributed to the bulky tert-butyl group, which disrupts polymer chain packing and increases the free volume. These findings suggest that incorporating such bulky, non-planar moieties can be a viable strategy for improving the processability of rigid-rod polymers like PBTs.
Q7: How do the optical properties of PBTs containing 4-tert-butylcyclohexylidene compare to other benzothiazole polymers?
A: The introduction of the 4-tert-butylcyclohexylidene unit in PBTs leads to a blue shift in the maximum absorption wavelength (λmax) compared to poly(p-phenylene benzobisthiazole) (PBZT) and a red shift compared to poly[p-phenylene-6,6′-(4-tert-butylcyclohexene)bisbenzothiazole] (PBT) []. This modification effectively widens the optical bandgap range of the benzothiazole polymers. The bulky pendant group also reduces the aggregation degree of polymer chains, causing a red shift in the emission wavelengths compared to PBT.
Q8: What insights do EPR studies provide about the electronic structure of PBTs containing 4-tert-butylcyclohexylidene?
A: EPR studies on these modified PBTs reveal the presence of intrinsic paramagnetic defects []. While the exact nature of these defects requires further investigation, their presence suggests potential applications in areas like organic electronics and spintronics. Understanding the nature and control of these defects is crucial for tailoring the electronic properties of these materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
